tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate
CAS No.:
Cat. No.: VC17645786
Molecular Formula: C10H19F3N2O2
Molecular Weight: 256.27 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate -](/images/structure/VC17645786.png)
Specification
Molecular Formula | C10H19F3N2O2 |
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Molecular Weight | 256.27 g/mol |
IUPAC Name | tert-butyl N-[3-(aminomethyl)-4,4,4-trifluorobutyl]carbamate |
Standard InChI | InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-5-4-7(6-14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16) |
Standard InChI Key | UKAOODOCYCWEIL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCC(CN)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic name, tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate, reflects its IUPAC nomenclature. Its molecular formula is C₁₀H₁₉F₃N₂O₂, derived from:
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A tert-butyl group (C₄H₉) attached to a carbamate functional group (-OC(=O)NH-).
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A butyl chain substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 4-position with an amino (-NH₂) group.
Property | Value |
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Molecular Formula | C₁₀H₁₉F₃N₂O₂ |
Molecular Weight | 280.27 g/mol |
CAS Number | Not publicly disclosed |
Structural Analysis
The trifluoromethyl group introduces significant electronegativity and lipophilicity, enhancing the compound’s metabolic stability compared to non-fluorinated analogs . The carbamate group (-OC(=O)NH-) serves as a protected amine, enabling controlled release of the free amine under specific conditions .
Synthesis and Preparation
Synthetic Pathways
While no direct synthesis for this compound is documented, analogous carbamates are synthesized via:
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Carbamate Formation: Reacting tert-butyl carbamate with 4-amino-3-(trifluoromethyl)butyl isocyanate or a related amine precursor under anhydrous conditions .
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Protection-Deprotection Strategies: Temporarily shielding the amino group during synthesis to prevent unwanted side reactions, followed by deprotection .
Example Reaction:
Note: DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are common coupling agents .
Industrial-Scale Production
Large-scale synthesis likely employs continuous flow reactors to optimize yield and purity, with reaction parameters such as temperature (20–40°C) and solvent polarity carefully controlled.
Physicochemical Properties
Physical State and Solubility
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Physical State: Likely a crystalline solid or powder at room temperature, similar to analogs like tert-butyl N-(4-amino-4-oxobutyl)carbamate (mp: ~100°C) .
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Solubility: Expected to dissolve in polar aprotic solvents (e.g., DMF, DMSO) and moderately in alcohols, with limited water solubility due to the trifluoromethyl group .
Stability and Reactivity
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Thermal Stability: Carbamates generally decompose above 150°C, releasing isocyanates .
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Hydrolytic Sensitivity: Stable under mild acidic conditions but hydrolyzes in strong acids or bases to yield tert-butanol and the corresponding amine.
Chemical Reactions and Functional Transformations
Oxidation and Reduction
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Oxidation: The amino group may oxidize to a nitro or imine derivative using agents like hydrogen peroxide.
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Reduction: Catalytic hydrogenation could reduce the carbamate to a methylene group, though the trifluoromethyl group typically remains inert.
Substitution Reactions
Applications in Scientific Research
Medicinal Chemistry
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Prodrug Design: The carbamate group acts as a prodrug motif, releasing the active amine in vivo for enhanced bioavailability .
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Enzyme Inhibition: Trifluoromethyl groups improve binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Material Science
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Polymer Modifiers: Incorporated into polyurethanes to enhance thermal stability and chemical resistance.
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Surface Coatings: The trifluoromethyl group contributes to water-repellent properties in coatings .
Comparative Analysis with Analogous Compounds
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